molecular formula C17H16BrN7O B3005628 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-6-bromo-2-methyl-2H-indazole-3-carboxamide CAS No. 2034376-89-9

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-6-bromo-2-methyl-2H-indazole-3-carboxamide

Cat. No.: B3005628
CAS No.: 2034376-89-9
M. Wt: 414.267
InChI Key: QHNDYAYQEJQZRY-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-6-bromo-2-methyl-2H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C17H16BrN7O and its molecular weight is 414.267. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

  • Evidence: A derivative of the 1,2,4-triazolo[1,5-a]pyrimidine ring, which shares a similar structure with N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-6-bromo-2-methyl-2H-indazole-3-carboxamide, has been synthesized and shown to exhibit antibacterial activity against Gram-positive and Gram-negative microbial strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).

Antiproliferative Agents in Cancer

  • Evidence: Compounds with the 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide core, closely related to the query compound, have demonstrated potent cytotoxic activity against different cancer cells, suggesting potential as anticancer agents (Huo et al., 2021).

Synthesis and Structural Studies

  • Evidence: The synthesis and molecular structure characterization of similar [1,2,4]-triazolo[1,5-a]pyrimidine derivatives have been extensively studied, providing valuable insights into their chemical properties and potential applications (Salgado et al., 2011).

Antimicrobial and Antifungal Activity

  • Evidence: Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have been synthesized and assessed for their antibacterial and antifungal activity, indicating potential applications in combating microbial infections (Chauhan et al., 2019).

Properties

IUPAC Name

6-bromo-2-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN7O/c1-24-15(13-5-4-12(18)7-14(13)23-24)16(26)19-6-2-3-11-8-20-17-21-10-22-25(17)9-11/h4-5,7-10H,2-3,6H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNDYAYQEJQZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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